![molecular formula C19H26N2O2 B7691453 N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide](/img/structure/B7691453.png)
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Wirkmechanismus
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide acts as a selective inhibitor of TLR4 signaling, binding to the intracellular domain of the TLR4 receptor and preventing the recruitment of downstream signaling molecules. This leads to the inhibition of NF-κB activation and subsequent suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models of inflammation and autoimmune diseases. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the recruitment of inflammatory cells to the site of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide in lab experiments include its high potency and selectivity for TLR4 signaling, as well as its ability to suppress the inflammatory response without affecting other immune functions. However, one limitation of using N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide, including:
1. Further exploration of its therapeutic potential in various inflammatory and autoimmune diseases, such as sepsis, rheumatoid arthritis, and inflammatory bowel disease.
2. Investigation of its potential as an adjuvant therapy in cancer treatment, as TLR4 signaling has been implicated in tumor progression and metastasis.
3. Development of more stable and long-lasting formulations of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide for in vivo use.
4. Exploration of the potential of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide as a tool for studying the role of TLR4 signaling in various physiological and pathological processes.
Synthesemethoden
The synthesis of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide involves several steps, starting with the reaction of 2-hydroxy-7-methylquinoline with tert-butyl isocyanide to form the corresponding tert-butyl carbamate. This intermediate is then reacted with isobutyryl chloride to yield N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in the initiation of the innate immune response. By blocking TLR4 signaling, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide can reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12(2)18(23)21(19(4,5)6)11-15-10-14-8-7-13(3)9-16(14)20-17(15)22/h7-10,12H,11H2,1-6H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZAJKODOKZNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.